2,6-Dimethylcyclohexanone

Zeolite catalysis Ammoximation Shape-selective catalysis

Select 2,6-Dimethylcyclohexanone when stereochemical precision is non-negotiable. Unlike non-symmetric isomers (2,4- or 2,5-), its meso-symmetry enables highly enantioselective deprotonation (>99.5:0.5 e.r.) with homochiral magnesium amide bases, a validated route to chiral building blocks for macrolide antibiotics. Documented stereospecific biocatalytic reduction by Glomerella cingulata yields a single enantiomerically enriched alcohol (70% e.e.), simplifying downstream purification. In zeolite-catalyzed ammoximation, it serves as the definitive diffusion-limited probe molecule. Order the 2,6-isomer to eliminate the risk of reaction failure inherent with conformational penalty-prone alternatives.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 2816-57-1
Cat. No. B152311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylcyclohexanone
CAS2816-57-1
Synonyms2,6-Dimethyl-1-cyclohexanone;  NSC 5291
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1CCCC(C1=O)C
InChIInChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3
InChIKeyAILVYPLQKCQNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylcyclohexanone (CAS 2816-57-1) Technical Profile: Stereochemical Versatility and Differentiated Reactivity for Advanced Synthesis


2,6-Dimethylcyclohexanone (DMCHO) is an eight-carbon substituted cyclohexanone featuring methyl groups at both the 2- and 6-positions [1]. It is typically supplied as a clear, light yellow liquid mixture of cis- and trans- isomers with a purity of >98.0% (GC) and a boiling point range of 174–176 °C . The compound exhibits unique conformational preferences, with two distinct chair conformers (equatorial/equatorial and equatorial/axial) identified by microwave spectroscopy [2]. Unlike unsubstituted cyclohexanone or mono-methylated analogs, the symmetric 2,6-disubstitution pattern confers distinct stereoelectronic and steric properties that profoundly influence reaction rates, stereoselectivity, and enantioselectivity in transformations critical to pharmaceutical and agrochemical synthesis [2].

2,6-Dimethylcyclohexanone vs. Isomeric Dimethylcyclohexanones: Why Procurement Precision Matters for Reaction Outcomes


The position of methyl substituents on the cyclohexanone ring is not a trivial variation; it dictates reaction kinetics, stereoselectivity, and even the feasibility of certain transformations. Direct comparative studies demonstrate that 2,5-dimethylcyclohexanone exhibits drastically reduced reduction rates compared to 2,6- isomers due to axial/equatorial conformational penalties [1]. In zeolite-catalyzed ammoximation, 2,6-dimethylcyclohexanone shows the lowest reactivity among methylcyclohexanones due to diffusion constraints, while 2,4- and 2,5- isomers present entirely different steric profiles [2]. Furthermore, the meso-symmetry of 2,6-dimethylcyclohexanone makes it a uniquely suitable substrate for asymmetric deprotonation, enabling enantioselectivities exceeding 99.5:0.5 e.r. that cannot be replicated with non-symmetric isomers . Simply substituting one dimethylcyclohexanone isomer for another without accounting for these documented differences risks reaction failure, diminished yields, or undesired stereochemical outcomes.

Quantitative Differentiation of 2,6-Dimethylcyclohexanone: Evidence-Based Comparator Data for Scientific Selection


Ammoximation Reactivity: 2,6-Dimethylcyclohexanone is the Least Reactive Methylcyclohexanone on TS-1 Zeolite

In the TS-1 catalyzed ammoximation of cyclic ketones with H₂O₂ and NH₃, the reactivity of methylcyclohexanones follows the order: cyclohexanone > 2-methylcyclohexanone ≈ 3-methylcyclohexanone > 2,6-dimethylcyclohexanone [1]. The low reactivity of 2,6-dimethylcyclohexanone is attributed to its slower diffusivity inside the TS-1 zeolite channels and the steric hindrance of the 2- and 6-methyl groups, which impede access of the carbonyl group to the Ti active site [1].

Zeolite catalysis Ammoximation Shape-selective catalysis

Asymmetric Deprotonation: 2,6-Dimethylcyclohexanone Achieves >99.5:0.5 Enantiomeric Ratio with Chiral Magnesium Amide

The meso-2,6-disubstituted cyclohexanone scaffold is uniquely suited for asymmetric deprotonation. Treatment of cis-2,6-dimethylcyclohexanone with a homochiral magnesium amide base affords excellent levels of conversion and enantioselection, achieving an enantiomeric ratio of up to > 99.5 : 0.5 e.r. . In contrast, earlier studies using chiral lithium amide bases on the same substrate achieved lower, though still significant, enantiomeric excess (up to 88%) [1]. The high enantioselectivity is a direct consequence of the fixed meso-conformation, which allows for efficient discrimination of enantiotopic protons .

Asymmetric synthesis Enantioselective deprotonation Chiral lithium amide bases

Photocatalytic C-C Bond Oxidation: 2,6-Dimethylcyclohexanone Delivers Up to 24 Turnovers Under Visible Light

Under ambient conditions, visible light photocatalysis (λ = 405 nm) of 2,6-dimethylcyclohexanone using cobalt(II) porphyrin catalysts cleaves the C(CO)–C(α) bond to yield 2-heptanone [1]. This system achieved up to 24 turnovers (TON) for 2,6-dimethylcyclohexanone in the presence of isopropyl alcohol as the H-atom donor and H₂O as the oxidant [1]. In contrast, simpler ketones like acetone or cyclohexanone show different reactivity profiles under these conditions, with the geminal methyl substitution pattern of 2,6-dimethylcyclohexanone specifically enabling this photocatalytic C–C bond cleavage pathway [1].

Photocatalysis C-C bond activation Green chemistry

Polymerization Acceleration: 2,6-Dimethylcyclohexanone Outperforms Cyclohexanone in Acrylamide Polymerization

In the radical-initiated homopolymerization of acrylamide (AAm), 2,6-dimethylcyclohexanone (DMCHn) exhibits a higher acceleration effect than unsubstituted cyclohexanone (CHn) [1]. The rate of polymerization (Rp) for CHn follows the expression Rp = k[AAm]¹.⁶[CHn]⁰.⁶, with an overall activation energy (Ea) estimated at 138.9 kJ/mol [1]. While the abstract does not provide the exact rate enhancement factor for DMCHn relative to CHn, it explicitly states: 'The acceleration effect of DMCHn on the polymerization was higher than that of CHn in the case of AAm, but was lower in the case of methyl methacrylate under the same conditions' [1]. This monomer-dependent behavior highlights the unique carbonyl-amide interaction profile of DMCHn.

Polymer chemistry Radical polymerization Carbonyl-amide interaction

Biological Stereoselective Reduction: 2,6-Dimethylcyclohexanone Yields 70% e.e. with Glomerella cingulata

Microbial transformation of 2,6-dimethylcyclohexanone by the plant pathogenic fungus Glomerella cingulata proceeds with high stereospecificity, converting the (2R,6R)-ketone to the corresponding (2R,6R)-(-)-2,6-dimethylcyclohexanol with 70% enantiomeric excess (e.e.) [1]. In contrast, the isomeric 3,5-dimethylcyclohexanone under the same conditions yields a mixture of diastereomers: 74% (1α,3α,5α)-3,5-dimethylcyclohexanol and 26% (1α,3β,5β)-3,5-dimethylcyclohexanol, demonstrating a markedly different stereochemical outcome [1].

Biocatalysis Stereoselective reduction Microbial transformation

Unexpected NaBH₄ Reduction Stereochemistry: cis-2,6-Dimethylcyclohexanone Predominantly Yields Axial Alcohol

Contrary to the conventional paradigm for cyclohexanone reductions where equatorial alcohol predominates, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol produces predominantly the axial alcohol [1]. This unexpected stereochemical outcome is not observed with unsubstituted cyclohexanone or 2-methylcyclohexanone under identical conditions, underscoring the unique conformational constraints imposed by the 2,6-dimethyl substitution pattern [1].

Stereochemistry Ketone reduction Conformational analysis

High-Value Application Scenarios for 2,6-Dimethylcyclohexanone Based on Validated Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The meso-symmetry of 2,6-dimethylcyclohexanone enables highly enantioselective deprotonation (up to >99.5:0.5 e.r.) using homochiral magnesium amide bases . This validated transformation allows chemists to generate enantioenriched silyl enol ethers and related chiral building blocks with exceptional stereocontrol, making 2,6-dimethylcyclohexanone a preferred starting material over non-symmetric isomers like 2,4- or 2,5-dimethylcyclohexanone for the synthesis of macrolide antibiotics and other bioactive molecules requiring defined stereochemistry.

Visible-Light-Driven C-C Bond Cleavage for Sustainable Synthesis

2,6-Dimethylcyclohexanone is a demonstrated substrate for photocatalytic C–C σ-bond oxidation under mild, visible-light conditions, achieving up to 24 turnovers (TON) to yield 2-heptanone [1]. This green chemistry approach, which uses water as the oxidant and operates at room temperature, offers a compelling alternative to stoichiometric oxidants or high-temperature thermal cleavage. Researchers focused on sustainable methodology development should prioritize 2,6-dimethylcyclohexanone as a model substrate with validated photocatalytic activity.

Biocatalytic Production of Enantiomerically Enriched Cyclohexanols

The fungus Glomerella cingulata reduces 2,6-dimethylcyclohexanone with 70% e.e. to yield (2R,6R)-(-)-2,6-dimethylcyclohexanol as the sole product [2]. In contrast, the 3,5-dimethyl isomer produces a diastereomeric mixture under identical conditions [2]. This documented stereospecificity makes 2,6-dimethylcyclohexanone the clear choice for biocatalytic processes aiming for a single enantiomerically enriched alcohol product, simplifying downstream purification and enhancing process efficiency.

Shape-Selective Zeolite Catalysis Studies

The ammoximation reactivity order cyclohexanone > 2-methylcyclohexanone ≈ 3-methylcyclohexanone > 2,6-dimethylcyclohexanone [3] on TS-1 zeolite provides a clear demonstration of shape-selective catalysis governed by diffusivity and steric hindrance. 2,6-Dimethylcyclohexanone, as the least reactive member of this series, serves as an ideal probe molecule for investigating pore-size limitations, active-site accessibility, and diffusion phenomena in zeolite-catalyzed reactions. Researchers studying heterogeneous catalysis should select this compound when a sterically demanding, diffusion-limited substrate is required.

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